Neu5Ac alfa(2-6) N-Glicano

Descripción general

Descripción

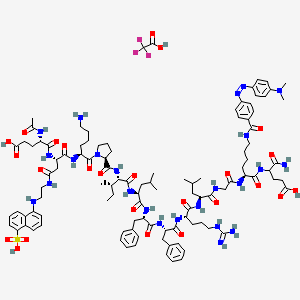

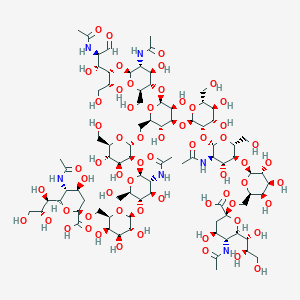

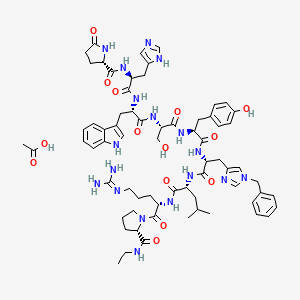

Neu5Ac alpha(2-6) N-Glycan is a complex molecule with the molecular formula C84H138N6O62 . It is a type of sialic acid that generally acts as the terminal sugar in cell surface glycans, glycoconjugates, oligosaccharides, lipo-oligosaccharides, and polysaccharides, thus exerting numerous physiological functions .

Synthesis Analysis

The synthesis of Neu5Ac alpha(2-6) N-Glycan involves a systematic and efficient means of producing diverse libraries of asymmetrically branched N-glycans. This is needed to investigate the specificities and biology of glycan-binding proteins .Molecular Structure Analysis

The molecular structure of Neu5Ac alpha(2-6) N-Glycan is complex, with a molecular weight of 2224.0 g/mol . The molecule has a large number of hydroxyl groups, which are selectively modified by glycosyltransferases to synthesize complex glycans .Chemical Reactions Analysis

The chemical reactions involved in the formation of Neu5Ac alpha(2-6) N-Glycan are complex and involve the selective modification of specific hydroxyl groups on an acceptor containing many equally reactive hydroxyls .Physical And Chemical Properties Analysis

Neu5Ac alpha(2-6) N-Glycan has a complex structure with many hydroxyl groups, which contribute to its reactivity. It has a molecular weight of 2224.0 g/mol .Aplicaciones Científicas De Investigación

Desarrollo de Biosensores Basados en Glicanos

Neu5Ac alfa(2-6) N-Glicano se utiliza en la investigación de la glicobiología para el desarrollo de biosensores basados en glicanos. Estos biosensores pueden detectar interacciones específicas con proteínas de unión a glicanos, que son cruciales para varios procesos biológicos .

Ensayos Diagnósticos

Este compuesto también es fundamental para crear ensayos diagnósticos. Al aprovechar su interacción específica con las proteínas de unión a glicanos, los investigadores pueden desarrollar ensayos que sean más sensibles y específicos para ciertas enfermedades o condiciones .

Estudios de Adhesión y Migración Celular

Los investigadores han utilizado this compound para estudiar la adhesión y la migración celular. Comprender las funciones de las proteínas de unión a glicanos en estos procesos es vital para obtener información sobre la metástasis del cáncer y la regeneración tisular .

Modulación de la Respuesta Inmune

La interacción de this compound con las proteínas de unión a glicanos juega un papel importante en la modulación de las respuestas inmunitarias. Esto tiene implicaciones para el desarrollo de terapias para enfermedades autoinmunes y la mejora de la eficacia de las vacunas .

Plegamiento de Proteínas e Inmunogenicidad

La caracterización de los glicanos, incluido this compound, en las glicoproteínas es esencial debido a sus implicaciones biológicas en el plegamiento de proteínas y la inmunogenicidad. Esta comprensión puede conducir a un mejor diseño de fármacos y estrategias terapéuticas .

Interacciones con los Receptores

El estudio de this compound también es importante para comprender las interacciones con los receptores a nivel celular. Este conocimiento es crucial para el desarrollo de fármacos, especialmente para atacar tipos específicos de células o vías .

Investigación de Epítopes de Glicanos Relacionados con Virus

This compound se utiliza en la investigación de epítopes de glicanos relacionados con virus. Esta investigación puede contribuir al desarrollo de fármacos antivirales y vacunas mediante el direccionamiento de oligosacáridos específicos relacionados con la entrada o replicación viral .

Síntesis Química de Sialo-oligosacáridos

Finalmente, este compuesto se utiliza en la síntesis química de sialo-oligosacáridos. Estos compuestos sintetizados tienen diversas aplicaciones, incluidas el estudio de procesos biológicos y el desarrollo de agentes terapéuticos .

Mecanismo De Acción

Biochemical Pathways

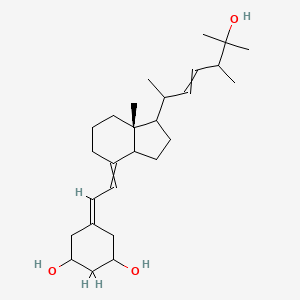

- Twenty Golgi-localized sialyltransferases (STs) catalyze the synthesis of sialylated glycans on proteins and lipids. These STs add sialic acid (Sia) to N-glycans . Neu5Ac biosynthesis occurs in the Golgi, where STs maintain their localization and recognize specific substrates.

Pharmacokinetics

- Neu5Ac alpha(2-6) N-Glycan is absorbed through the gastrointestinal tract. It circulates in the bloodstream, interacting with various tissues. Enzymatic conversion leads to N-glycolylglucosamine-6-phosphate (GlcNGc-6P) via N-glycolylmannosamine (ManNGc) and GlcNGc . Neu5Ac is excreted primarily in urine.

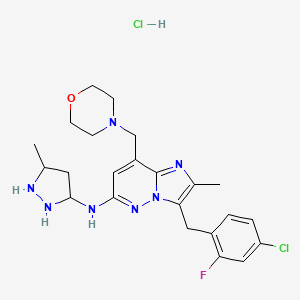

Result of Action

- Sialylation affects protein conformation, stability, and function. For example, Neu5Ac alpha(2-6) N-Glycan on β1-integrin influences cancer cell survival and drug resistance. Neu5Ac alpha(2-6) N-Glycan impacts immune cell recognition, inflammation, and metastasis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Neu5Ac alpha(2-6) N-Glycan has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and manipulate in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it can be difficult to obtain pure Neu5Ac alpha(2-6) N-Glycan in large quantities, which can limit its use in some experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Direcciones Futuras

There are a number of potential future directions for research on Neu5Ac alpha(2-6) N-Glycan. These include further exploration of its role in cell-cell communication, immune response regulation, and gene expression. Additionally, research could be conducted to explore its potential role in cancer and other diseases. Additionally, further research could be conducted to better understand its mechanism of action and to develop new therapeutic drugs based on its structure. Finally, research could be conducted to develop new methods of synthesizing and manipulating Neu5Ac alpha(2-6) N-Glycan in the laboratory.

Métodos De Síntesis

Neu5Ac alpha(2-6) N-Glycan can be synthesized using a variety of methods. The most common method is the direct synthesis of the core sugar, Neu5Ac, from N-acetylmannosamine (ManNAc) and pyruvate. This reaction is catalyzed by the enzyme, N-acetylglucosamine-6-phosphate synthase. Once the core sugar is synthesized, additional sugar molecules can be added to it to form the Neu5Ac alpha(2-6) N-Glycan. These additional sugars can be added using a variety of methods, including the use of glycosyltransferases, glycosidases, and other enzymes.

Análisis Bioquímico

Biochemical Properties

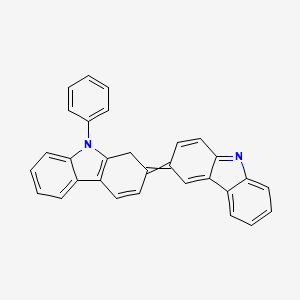

Neu5Ac alpha(2-6) N-Glycan also interacts with sialic acid-binding immunoglobulin-type lectins (Siglecs), which are a family of cell surface receptors that recognize sialylated glycans. These interactions play a crucial role in modulating immune responses and cell signaling pathways. Additionally, Neu5Ac alpha(2-6) N-Glycan is involved in the recognition and binding of pathogens, such as viruses and bacteria, which use sialylated glycans as receptors for entry into host cells .

Cellular Effects

In immune cells, Neu5Ac alpha(2-6) N-Glycan plays a role in regulating immune responses by interacting with Siglecs. These interactions can modulate the activation and inhibition of immune cells, affecting processes such as inflammation and immune tolerance. Additionally, Neu5Ac alpha(2-6) N-Glycan is involved in the regulation of cell adhesion and migration, which are critical for processes such as wound healing and cancer metastasis .

Molecular Mechanism

Neu5Ac alpha(2-6) N-Glycan can also influence enzyme activity by acting as a substrate or inhibitor. For instance, the presence of Neu5Ac alpha(2-6) N-Glycan on glycoproteins can affect the activity of glycosidases and glycosyltransferases, which are enzymes involved in the modification and processing of glycans. These interactions can lead to changes in the structure and function of glycoproteins, ultimately impacting cellular processes .

Temporal Effects in Laboratory Settings

Long-term studies have shown that the presence of Neu5Ac alpha(2-6) N-Glycan can have lasting effects on cellular function. For example, the continuous expression of Neu5Ac alpha(2-6) N-Glycan on the cell surface can lead to sustained changes in cell signaling and gene expression, which can impact processes such as cell growth and differentiation. Additionally, the degradation of Neu5Ac alpha(2-6) N-Glycan over time can result in the loss of its functional effects, highlighting the importance of glycan stability in maintaining cellular functions .

Dosage Effects in Animal Models

In animal models, the administration of Neu5Ac alpha(2-6) N-Glycan has been shown to modulate immune responses by affecting the activation and inhibition of immune cells. For example, low doses of Neu5Ac alpha(2-6) N-Glycan can enhance the activation of T cells and promote the production of cytokines, while high doses can lead to the suppression of immune responses and increased inflammation. These dosage-dependent effects highlight the importance of carefully regulating the levels of Neu5Ac alpha(2-6) N-Glycan in therapeutic applications .

Metabolic Pathways

The degradation of Neu5Ac alpha(2-6) N-Glycan involves the cleavage of the Neu5Ac residue by sialidases, which are enzymes that remove sialic acids from glycans. This degradation process can regulate the levels of Neu5Ac alpha(2-6) N-Glycan in cells and tissues, impacting cellular functions and metabolic flux. Additionally, Neu5Ac alpha(2-6) N-Glycan can influence the levels of other metabolites by modulating the activity of enzymes involved in glycan metabolism .

Transport and Distribution

Once at the cell surface, Neu5Ac alpha(2-6) N-Glycan can interact with cell surface receptors, such as Siglecs, and participate in cell-cell communication and signaling. Additionally, Neu5Ac alpha(2-6) N-Glycan can be internalized by endocytosis and transported to various intracellular compartments, where it can be degraded or recycled. The distribution of Neu5Ac alpha(2-6) N-Glycan within tissues is also influenced by its interactions with binding proteins and transporters, which can affect its localization and accumulation .

Subcellular Localization

The localization of Neu5Ac alpha(2-6) N-Glycan is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the addition of Neu5Ac to the glycan structure by ST6Gal1 occurs in the Golgi apparatus, and the modified glycoproteins are then transported to the cell surface. Additionally, the internalization of Neu5Ac alpha(2-6) N-Glycan by endocytosis can lead to its localization in endosomes and lysosomes, where it can be degraded or recycled .

Propiedades

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H138N6O62/c1-21(100)85-27(9-91)46(111)64(32(110)12-94)144-73-43(88-24(4)103)54(119)67(37(17-99)138-73)147-78-63(128)70(148-80-72(60(125)50(115)34(14-96)137-80)150-75-45(90-26(6)105)56(121)66(36(16-98)140-75)146-77-62(127)58(123)52(117)40(143-77)20-135-84(82(131)132)8-29(107)42(87-23(3)102)69(152-84)48(113)31(109)11-93)53(118)38(141-78)18-133-79-71(59(124)49(114)33(13-95)136-79)149-74-44(89-25(5)104)55(120)65(35(15-97)139-74)145-76-61(126)57(122)51(116)39(142-76)19-134-83(81(129)130)7-28(106)41(86-22(2)101)68(151-83)47(112)30(108)10-92/h9,27-80,92-99,106-128H,7-8,10-20H2,1-6H3,(H,85,100)(H,86,101)(H,87,102)(H,88,103)(H,89,104)(H,90,105)(H,129,130)(H,131,132)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57-,58-,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80+,83+,84+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUDFCLKLQVGTB-YEUWVLACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H138N6O62 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2224.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Thiazolidinone, 5,5'-[[4,4,9,9-tetrakis(2-ethylhexyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl]bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo-](/img/structure/B1496808.png)

![2-Tert-butyl-4-[[3-tert-butyl-5-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]-4-hydroxyphenyl]methyl]-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B1496809.png)

![9-[2-(4-Chlorophenyl)phenyl]carbazole](/img/structure/B1496811.png)

![L-Argininamide, N2-(2-aminobenzoyl)-L-lysyl-L-prolyl-L-leucylglycyl-L-leucyl-3-[(2,4-dinitrophenyl)amino]-L-alanyl-L-alanyl-(9CI)](/img/structure/B1496824.png)

![(S)-(+)-1-{(S)-1-[(R)-2-Di-(3,5-bis(trifluoromethyl)phenyl)phosphino)-ferrocenyl]-ethyl-di-(3,5-xylyl)-phosphine](/img/structure/B1496830.png)

![[(1S)-1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B1496834.png)